Cas no 2227717-33-9 ((1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol)

2227717-33-9 structure
상품 이름:(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol
(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol 화학적 및 물리적 성질
이름 및 식별자
-
- (1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol
- Benzenemethanol, 4-bromo-3-chloro-α-methyl-, (αR)-
-
- 인치: 1S/C8H8BrClO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3/t5-/m1/s1
- InChIKey: VEMGWGZRSYWIBT-RXMQYKEDSA-N
- 미소: C1([C@@H](C)O)=CC=C(Br)C(Cl)=C1
실험적 성질
- 밀도: 1.584±0.06 g/cm3(Predicted)
- 비등점: 307.6±27.0 °C(Predicted)
- 산도 계수(pKa): 13.77±0.20(Predicted)
(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1907130-0.25g |
(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol |
2227717-33-9 | 95% | 0.25g |
$431.0 | 2023-09-18 | |
Enamine | EN300-1907130-0.1g |
(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol |
2227717-33-9 | 95% | 0.1g |
$301.0 | 2023-09-18 | |
Enamine | EN300-1907130-0.05g |
(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol |
2227717-33-9 | 95% | 0.05g |
$202.0 | 2023-09-18 | |
Enamine | EN300-1907130-1g |
(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol |
2227717-33-9 | 95% | 1g |
$871.0 | 2023-09-18 | |
Enamine | EN300-1907130-10g |
(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol |
2227717-33-9 | 95% | 10g |
$3746.0 | 2023-09-18 | |
1PlusChem | 1P02886I-100mg |
(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol |
2227717-33-9 | 95% | 100mg |
$434.00 | 2023-12-18 | |
1PlusChem | 1P02886I-500mg |
(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol |
2227717-33-9 | 95% | 500mg |
$902.00 | 2023-12-18 | |
Aaron | AR0288EU-100mg |
(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol |
2227717-33-9 | 95% | 100mg |
$439.00 | 2025-02-15 | |
Aaron | AR0288EU-1g |
(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol |
2227717-33-9 | 95% | 1g |
$1223.00 | 2025-02-15 | |
Enamine | EN300-1907130-2.5g |
(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol |
2227717-33-9 | 95% | 2.5g |
$1707.0 | 2023-09-18 |
(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol 관련 문헌
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
2227717-33-9 ((1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol) 관련 제품
- 2228652-03-5(3-(3-bromophenyl)propane-1-sulfonamide)
- 1873846-14-0(1-(2,4-Difluorophenyl)-2-prop-2-enylsulfanylethanone)
- 1437796-68-3(4-(Chloromethyl)benzene-1,3-diol)
- 1105226-27-4(N-(3-Acetylphenyl)-1,2,3,6-tetrahydro-1,4-dimethyl-2,6-dioxo-5-pyrimidinepropanamide)
- 77759-09-2(2-(3-methoxy-2-nitrophenyl)ethan-1-ol)
- 39928-74-0(1-methyl-2-nitro-1H-Imidazole-5-carboxaldehyde)
- 1807083-33-5(3-(Bromomethyl)-5-(difluoromethyl)-2-hydroxypyridine-4-carboxylic acid)
- 1361724-61-9(2-(3,5-Dichlorophenyl)-3-fluoroisonicotinic acid)
- 1354930-29-2(4-(3-methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine)
- 10493-38-6(4-(2-methoxyphenyl)butan-1-ol)
추천 공급업체
Zhejiang Brunova Technology Co., Ltd.
골드 회원
중국 공급자
대량

Heyuan Broad Spectrum Biotechnology Co., Ltd
골드 회원
중국 공급자
시약

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
골드 회원
중국 공급자
대량

Nanjing Jubai Biopharm
골드 회원
중국 공급자
대량

Hubei Tianan Hongtai Biotechnology Co.,Ltd
골드 회원
중국 공급자
대량
